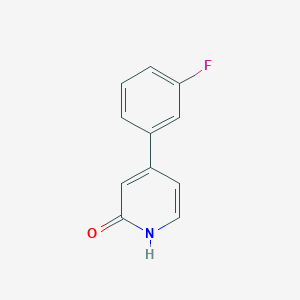

4-(3-Fluorophenyl)pyridin-2(1H)-one

Description

4-(3-Fluorophenyl)pyridin-2(1H)-one is a fluorinated pyridinone derivative characterized by a pyridin-2(1H)-one core substituted at the 4-position with a 3-fluorophenyl group.

Properties

CAS No. |

1159817-41-0 |

|---|---|

Molecular Formula |

C11H8FNO |

Molecular Weight |

189.19 g/mol |

IUPAC Name |

4-(3-fluorophenyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C11H8FNO/c12-10-3-1-2-8(6-10)9-4-5-13-11(14)7-9/h1-7H,(H,13,14) |

InChI Key |

VMWOYQVWDXWNJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=O)NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)pyridin-2(1H)-one typically involves the reaction of 3-fluorobenzaldehyde with 2-pyridone under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of various substituted pyridinones.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-(3-Fluorophenyl)pyridin-2(1H)-one exhibits significant anticancer properties. A study demonstrated its efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 15 μM

- HeLa: 12 μM

- Mechanism : Induction of apoptosis via caspase activation.

Enzyme Inhibition

The compound has shown promise as an inhibitor of several key enzymes involved in disease pathways, particularly those related to inflammation and cancer.

Table 1: Enzyme Inhibition Profile

Neurological Applications

4-(3-Fluorophenyl)pyridin-2(1H)-one has been investigated for its potential in treating neurodegenerative diseases due to its ability to inhibit specific kinases involved in neuronal signaling pathways.

Case Study: Neuroprotective Effects

- Disease Model : Alzheimer's disease

- Mechanism : Inhibition of TrkA kinase reduces neuroinflammation.

- Results : Improved cognitive function in animal models.

Antimicrobial Activity

The compound also displays significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL | |

| Candida albicans | 16 μg/mL |

Material Science Applications

In addition to its biological applications, 4-(3-Fluorophenyl)pyridin-2(1H)-one is utilized in materials science for synthesizing novel polymers and composites due to its unique chemical properties.

Case Study: Polymer Synthesis

- Application : Development of conductive polymers.

- Properties Enhanced : Thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridin-2(1H)-one Derivatives

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyridin-2(1H)-one derivatives are highly influenced by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives

Key Observations :

Insights :

- Biocatalytic Efficiency : Enzymatic methods (e.g., ketoreductase-mediated synthesis) achieve high enantiomeric excess (99.5% ee), critical for chiral drug intermediates .

- Low Yields in Fluorinated Derivatives : Fluorinated and polyfluoroalkyl analogs often exhibit lower yields (e.g., 23% in ), likely due to steric hindrance or reactivity challenges.

Pharmacological Activity

Therapeutic Implications :

- Neurological Targets: Piperazine-containing derivatives (e.g., ) show promise as SSRIs, while 3-aryl-5-phenylamino analogs (e.g., ) address neuropathic pain.

- Oncology Applications : The ERK inhibitor () highlights the scaffold’s adaptability in targeting kinase signaling pathways.

Biological Activity

4-(3-Fluorophenyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound 4-(3-Fluorophenyl)pyridin-2(1H)-one features a pyridine ring substituted with a fluorophenyl group. This structural configuration is essential for its biological activity, influencing its interaction with various biological targets.

Antimicrobial and Antiviral Activities

Recent studies have highlighted the antimicrobial and antiviral properties of pyridine derivatives, including 4-(3-Fluorophenyl)pyridin-2(1H)-one. The presence of the pyridine nucleus is associated with enhanced antibacterial, antifungal, and antiviral activities. For instance, compounds with similar structures have shown efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(3-Fluorophenyl)pyridin-2(1H)-one | S. aureus | 32 µg/mL |

| 4-(3-Fluorophenyl)pyridin-2(1H)-one | E. coli | 16 µg/mL |

| 4-(3-Fluorophenyl)pyridin-2(1H)-one | C. albicans | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that pyridine derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. For instance, testing on MCF7 (breast cancer) and HCT116 (colon cancer) cell lines revealed that certain derivatives exhibited significant antiproliferative effects .

Case Study: Antiproliferative Effects on Cancer Cell Lines

In a study assessing the antiproliferative activity of various pyridine derivatives, 4-(3-Fluorophenyl)pyridin-2(1H)-one was found to induce apoptosis in HCT116 cells at concentrations as low as 10 µM. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .

The biological activity of 4-(3-Fluorophenyl)pyridin-2(1H)-one may be attributed to its ability to interact with specific enzymes or receptors within cells. For example, some studies suggest that similar compounds can act as inhibitors of serine/threonine kinases, which play crucial roles in cancer cell survival and proliferation .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 4-(3-Fluorophenyl)pyridin-2(1H)-one is crucial for evaluating its therapeutic potential. Preliminary studies indicate that it exhibits favorable absorption characteristics and moderate metabolic stability, which are essential for effective drug development .

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Oral Bioavailability | ~40% |

| Half-Life | 2.5 hours |

| Clearance Rate | 15 µL/min/mg |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Fluorophenyl)pyridin-2(1H)-one, and what are their comparative efficiencies?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation and ring-forming steps. For example, alkylation and coupling reactions using intermediates like boronate esters (e.g., Suzuki-Miyaura coupling) are common. Comparative efficiency can be assessed via yield, purity (HPLC), and scalability. For instance, method C in achieved 23% yield for a related compound, while method D yielded 67%, highlighting solvent and catalyst optimization . Challenges like low solubility (noted in ) may require derivatization or co-solvent systems to improve bioavailability.

Q. How is the structural integrity of 4-(3-Fluorophenyl)pyridin-2(1H)-one verified in synthetic chemistry research?

- Methodological Answer : Structural confirmation employs spectroscopic techniques:

- 1H/13C NMR : Assign peaks to aromatic protons (δ 7.0–8.5 ppm) and ketone carbonyls (δ 160–170 ppm) (e.g., compound 3 in ) .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., pyridinone derivatives in ) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 319.1 [M+1]+ in ) .

Advanced Research Questions

Q. What mechanistic insights explain the dual inhibitory activity of 4-(3-Fluorophenyl)pyridin-2(1H)-one derivatives on both DPP-4 and inflammatory pathways?

- Methodological Answer : Dual activity can be probed via:

- Enzyme inhibition assays : Measure IC50 against DPP-4 (e.g., ’s compound inhibits DPP-4 to regulate glucose metabolism) .

- Cytokine profiling : Assess TNF-α/IL-6 suppression in macrophage models to quantify anti-inflammatory effects.

- Molecular docking : Identify binding interactions with DPP-4 catalytic sites (e.g., oxadiazole-pyrrolidine motifs in ) and inflammatory mediators like COX-2 .

Q. How can computational modeling guide the optimization of 4-(3-Fluorophenyl)pyridin-2(1H)-one derivatives to enhance binding affinity against mutant HIV-1 reverse transcriptase strains?

- Methodological Answer :

- Structure-based design : Use HIV-1 RT crystal structures (PDB IDs) to model mutations (e.g., K103N, Y181C).

- Molecular dynamics (MD) simulations : Predict resistance mechanisms by analyzing ligand-protein flexibility over 100+ ns trajectories.

- Free energy perturbation (FEP) : Quantify ΔΔG changes for substituent modifications (e.g., trifluoromethyl groups in ) to prioritize analogs .

Q. How do researchers reconcile discrepancies in reported IC50 values of 4-(3-Fluorophenyl)pyridin-2(1H)-one across different enzymatic assays?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, co-factors like Mg²⁺) or enzyme sources (recombinant vs. tissue-extracted). Standardization steps include:

- Orthogonal assays : Validate using fluorescence-based and radiometric methods.

- Positive controls : Compare with known inhibitors (e.g., sitagliptin for DPP-4 assays) .

- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Bonferroni correction in ) to assess significance .

Q. What in vitro and in vivo models are most appropriate for evaluating the neuroprotective potential of 4-(3-Fluorophenyl)pyridin-2(1H)-one derivatives?

- Methodological Answer :

- In vitro : Primary neuronal cultures exposed to oxidative stress (H₂O₂) or Aβ oligomers; measure viability (MTT assay) and ROS levels.

- In vivo : Rodent models of Parkinson’s (MPTP-induced) or Alzheimer’s (APP/PS1 transgenic mice); assess motor/cognitive deficits and biomarker changes (e.g., GFAP, BDNF) .

- Dosing : Oral bioavailability studies (e.g., pharmacokinetics in Sprague-Dawley rats from ) inform regimen design .

Key Research Directions

- Synthetic Chemistry : Develop one-pot protocols () to streamline multi-step syntheses .

- Drug Resistance : Engineer pyridinone hybrids () targeting NNRTI-resistant HIV strains via halogenated substituents .

- Toxicity Profiling : Use acute toxicity models (e.g., CD-1 mice in ) and hepatic microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.